
Methyl 5-(2,2,2-trifluoroacetamido)-1,3-benzoxazole-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 5-(2,2,2-trifluoroacetamido)-1,3-benzoxazole-4-carboxylate is a synthetic organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a trifluoroacetamido group, a benzoxazole ring, and a carboxylate ester group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(2,2,2-trifluoroacetamido)-1,3-benzoxazole-4-carboxylate typically involves the following steps:
Formation of the Benzoxazole Ring: The benzoxazole ring is synthesized through a cyclization reaction involving an ortho-aminophenol and a carboxylic acid derivative.
Introduction of the Trifluoroacetamido Group: The trifluoroacetamido group is introduced via a nucleophilic substitution reaction using trifluoroacetic anhydride and an amine.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 5-(2,2,2-trifluoroacetamido)-1,3-benzoxazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the trifluoroacetamido group to an amine.
Substitution: The benzoxazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzoxazole derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl 5-(2,2,2-trifluoroacetamido)-1,3-benzoxazole-4-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe and enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Wirkmechanismus
The mechanism of action of Methyl 5-(2,2,2-trifluoroacetamido)-1,3-benzoxazole-4-carboxylate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in various biochemical pathways.
Pathways Involved: It modulates pathways related to inflammation, cell proliferation, and apoptosis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 2-(2,2,2-trifluoroacetamido)benzoate
- Methyl 5-iodo-3-(2,2,2-trifluoroacetamido)-thiophene-2-carboxylate
Uniqueness
Methyl 5-(2,2,2-trifluoroacetamido)-1,3-benzoxazole-4-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its trifluoroacetamido group enhances its stability and lipophilicity, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
95015-25-1 |
|---|---|
Molekularformel |
C11H7F3N2O4 |
Molekulargewicht |
288.18 g/mol |
IUPAC-Name |
methyl 5-[(2,2,2-trifluoroacetyl)amino]-1,3-benzoxazole-4-carboxylate |
InChI |
InChI=1S/C11H7F3N2O4/c1-19-9(17)7-5(16-10(18)11(12,13)14)2-3-6-8(7)15-4-20-6/h2-4H,1H3,(H,16,18) |
InChI-Schlüssel |
MWKIUSBXKYAZFJ-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=C(C=CC2=C1N=CO2)NC(=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


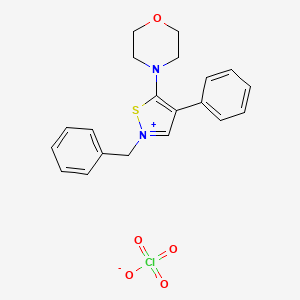
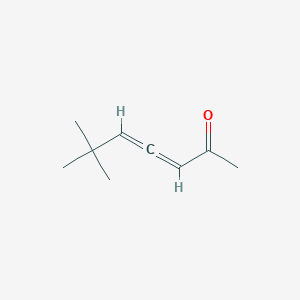
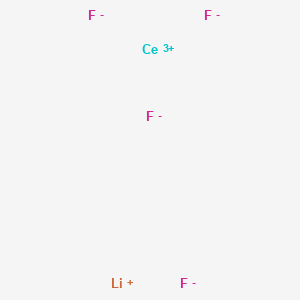
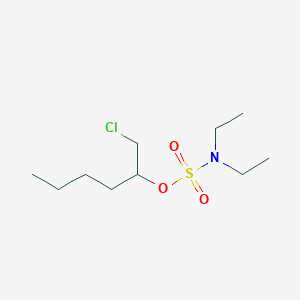

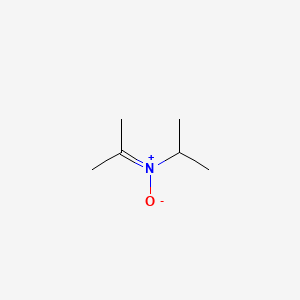
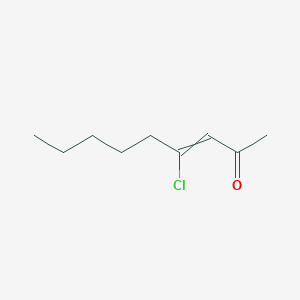
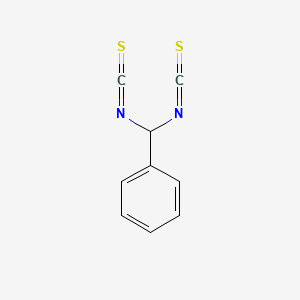
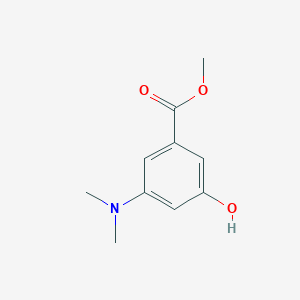
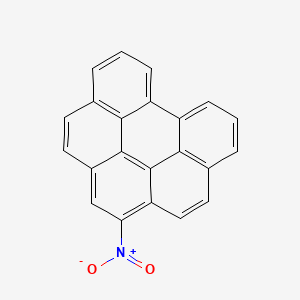
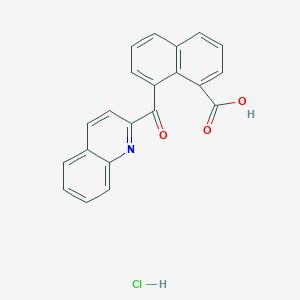
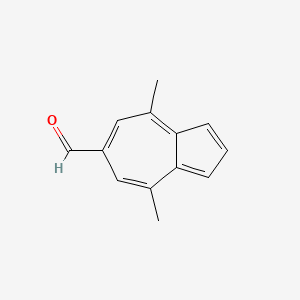
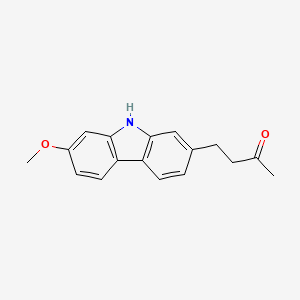
![2-[(4-Fluorophenyl)(phenyl)methanesulfinyl]acetamide](/img/structure/B14355096.png)
